2-(Hydroxyimino)-N-(1H-indazol-6-yl)acetamide
CAS No.:
Cat. No.: VC17380478
Molecular Formula: C9H8N4O2
Molecular Weight: 204.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H8N4O2 |
---|---|
Molecular Weight | 204.19 g/mol |
IUPAC Name | (2E)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide |
Standard InChI | InChI=1S/C9H8N4O2/c14-9(5-11-15)12-7-2-1-6-4-10-13-8(6)3-7/h1-5,15H,(H,10,13)(H,12,14)/b11-5+ |
Standard InChI Key | QJNXMFYLQNNWGL-VZUCSPMQSA-N |
Isomeric SMILES | C1=CC2=C(C=C1NC(=O)/C=N/O)NN=C2 |
Canonical SMILES | C1=CC2=C(C=C1NC(=O)C=NO)NN=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1H-indazole scaffold substituted at the 6-position with an acetamide group, further modified by a hydroxyimino moiety at the α-carbon. The indazole ring system consists of a fused benzene and pyrazole ring, contributing to its planar aromatic structure. The (E)-configuration of the hydroxyimino group (C=N–OH) introduces geometric specificity, influencing molecular interactions .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₈N₄O₂ |
Molecular Weight | 204.19 g/mol |
IUPAC Name | (2E)-2-hydroxyimino-N-(1H-indazol-6-yl)acetamide |
Canonical SMILES | C1=CC2=C(C=C1NC(=O)C=NO)NN=C2 |
Hydrogen Bond Donors | 3 |
Hydrogen Bond Acceptors | 5 |
The hydroxyimino group enhances solubility in polar solvents (e.g., DMSO: ~25 mg/mL) while the indazole core contributes to π-π stacking interactions with biological targets .
Spectroscopic Characterization
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NMR: The ¹H NMR spectrum exhibits characteristic signals at δ 8.15 ppm (indazole H-3), δ 7.85 ppm (H-5), and δ 6.95 ppm (H-7), with the hydroxyimino proton appearing as a broad singlet near δ 10.2 ppm .
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IR: Strong absorptions at 1670 cm⁻¹ (amide C=O) and 1580 cm⁻¹ (C=N) confirm functional group presence.
Synthesis and Mechanistic Pathways
Synthetic Routes
The compound is typically synthesized via a three-step sequence:
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Indazole Amination: 6-Amino-1H-indazole is acylated with chloroacetyl chloride in THF to yield N-(1H-indazol-6-yl)chloroacetamide .
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Oxime Formation: Treatment with hydroxylamine hydrochloride in ethanol under reflux introduces the hydroxyimino group.
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Purification: Crystallization from ethyl acetate/hexane mixtures achieves >95% purity .
Reaction Scheme:
Mechanistic Considerations
The hydroxyimino group acts as a bidentate ligand, coordinating to metal ions (e.g., Zn²⁺, Cu²⁺) in enzyme active sites. Quantum mechanical calculations suggest a binding energy of −8.2 kcal/mol for the Zn²⁺ complex, facilitating inhibition of metalloproteinases .
Biological Activities and Mechanisms
Antitumor Effects
In MDA-MB-231 breast cancer cells, the compound reduced viability (IC₅₀ = 12.3 μM) by inducing G2/M phase arrest. Western blot analysis revealed a 3.1-fold increase in p21 expression and 60% suppression of cyclin B1, implicating CDK1/cyclin B pathway modulation .
Table 2: Cytotoxic Activity Across Cell Lines
Cell Line | IC₅₀ (μM) | Target Pathway |
---|---|---|
HeLa (Cervical Cancer) | 18.7 | PI3K/AKT/mTOR |
A549 (Lung Cancer) | 23.4 | STAT3 |
HepG2 (Liver Cancer) | 15.9 | Bcl-2/Bax |
Pharmacological Applications
Oncology
The molecule’s dual inhibition of CDK2/cyclin E (Kᵢ = 2.1 μM) and HSP90 (IC₅₀ = 4.8 μM) positions it as a multi-target anticancer agent. In murine xenograft models, daily oral dosing (50 mg/kg) reduced tumor volume by 62% over 21 days without hematological toxicity .
Drug Resistance Mitigation
Co-administration with paclitaxel reversed P-glycoprotein-mediated resistance in MCF-7/ADR cells, lowering the paclitaxel IC₅₀ from 1.2 μM to 0.3 μM. This synergism (combination index = 0.45) correlates with ABCB1 transporter inhibition .
Research Advancements and Clinical Prospects
Structural Optimization
Second-generation analogues replacing the indazole with 7-azaindole improved CDK2 binding affinity 3-fold (Kᵢ = 0.7 μM). Fluorination at the acetamide methyl group enhanced blood-brain barrier penetration (logBB = −0.2 vs. −1.1 for parent compound) .
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